

Application Notes and Protocols for Enolase Kinetics Using D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B3327455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

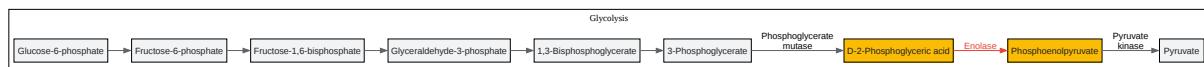
Introduction

Enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase, is a crucial metalloenzyme that catalyzes the reversible dehydration of **D-2-phosphoglyceric acid** (2-PGA) to phosphoenolpyruvate (PEP) in the glycolytic and gluconeogenesis pathways.^{[1][2][3]} This reaction is the ninth step of glycolysis and is vital for cellular energy production.^[4] Beyond its central role in metabolism, enolase has been identified as a multifunctional "moonlighting" protein, implicated in various physiological and pathological processes, including transcriptional regulation, autoimmune diseases, and cancer progression, making it a significant target for drug development.^[5]

These application notes provide a comprehensive overview of **D-2-phosphoglyceric acid** as a substrate for studying enolase kinetics. Detailed protocols for robust and reproducible enzyme assays are presented, along with a compilation of kinetic parameters from various organisms to facilitate comparative studies.

Data Presentation: Enolase Kinetic Parameters with D-2-Phosphoglyceric Acid

The kinetic parameters of enolase, Michaelis-Menten constant (K_m) and maximum reaction velocity (V_{max}) or turnover number (k_{cat}), are critical for characterizing its catalytic efficiency


and for the screening of potential inhibitors. The following table summarizes these parameters for enolase from various species with **D-2-phosphoglyceric acid** as the substrate.

Organism/Source	Enolase Isoform	Km (mM) for 2-PGA	Vmax (U/mg) or kcat (s-1)	Notes
Klebsiella pneumoniae	Cytosolic	0.425	kcat = 52.7 s-1	Optimal pH 7.8. [2]
Human	Muscle-specific	0.199	-	Optimal pH 6.8. [1]
Carp (Cyprinus carpio)	Muscle	0.313	88 U/mg	Divalent metal ions required for activity.[2]
Streptococcus sanguis	-	0.22 - 0.74	20 - 323 U/mg	Range from five different oral bacterial species. [2]
Streptococcus salivarius	-	0.22 - 0.74	20 - 323 U/mg	Range from five different oral bacterial species. [2]
Streptococcus mutans	-	0.22 - 0.74	20 - 323 U/mg	Range from five different oral bacterial species. [2]
Actinomyces naeslundii	-	0.22 - 0.74	20 - 323 U/mg	Range from five different oral bacterial species. [2]
Lactobacillus rhamnosus	-	0.22 - 0.74	20 - 323 U/mg	Range from five different oral bacterial species. [2]
Rabbit	Brain (αα isoform)	Similar to ββ isoform	-	Inhibited by Na ⁺ and Li ⁺ ; activated by K ⁺ ,

			NH4+, Cs+, and Rb+. ^[6]
Rabbit	Brain (yy isoform)	Similar to $\beta\beta$ isoform	Inhibited by Na+ and Li+; activated by K+, NH4+, Cs+, and Rb+. ^[6]
Saccharomyces cerevisiae (Yeast)	-	-	pH dependence of kinetic parameters has been characterized. ^[4]

Signaling and Metabolic Pathways

Enolase is a key enzyme in the glycolytic pathway, which is a fundamental metabolic route for energy production in the form of ATP. The reaction catalyzed by enolase is a critical step in this pathway.

[Click to download full resolution via product page](#)

Caption: The glycolytic pathway highlighting the enolase-catalyzed conversion of **D-2-Phosphoglyceric acid** to Phosphoenolpyruvate.

Experimental Protocols

Spectrophotometric Assay for Enolase Activity (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric rate determination method to measure enolase activity. The production of phosphoenolpyruvate (PEP) is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, and the activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials and Reagents:

- Triethanolamine buffer (100 mM, pH 7.4)
- D(+)-2-Phosphoglyceric Acid, Sodium Salt, Hydrate (Sigma-Aldrich, P-0257 or equivalent)
- β -Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) (Sigma-Aldrich, N-8129 or equivalent)
- Magnesium Sulfate ($MgSO_4$)
- Potassium Chloride (KCl)
- Adenosine 5'-Diphosphate (ADP)
- Pyruvate Kinase (PK)
- Lactate Dehydrogenase (LDH)
- Enolase sample (e.g., purified enzyme or cell lysate)
- Enzyme Diluent (e.g., 15 mM Tris-HCl with 0.02% w/v BSA, pH 7.4)
- UV-Vis Spectrophotometer and cuvettes

Procedure:

- Reagent Preparation:

- Reaction Buffer (100 mM Triethanolamine, pH 7.4): Dissolve triethanolamine hydrochloride in deionized water and adjust the pH to 7.4 at 25°C with 1 M NaOH.
- Substrate Solution (56 mM 2-PGA): Dissolve D(+) -2-Phosphoglyceric Acid in deionized water.
- NADH Solution (7 mM): Prepare fresh by dissolving NADH in the reaction buffer.
- Cofactor Solution (500 mM MgSO₄ with 2 M KCl): Dissolve MgSO₄ and KCl in deionized water.
- ADP Solution (20 mM): Prepare fresh by dissolving ADP in deionized water.
- Coupling Enzymes (PK/LDH): Use a commercially available mixed enzyme solution or prepare individual solutions.
- Enolase Sample: Dilute the enolase sample to an appropriate concentration (e.g., 0.25 - 0.5 units/mL) in cold enzyme diluent immediately before use.

• Assay Mixture Preparation:

- Prepare a master mix containing the reaction buffer, NADH solution, cofactor solution, ADP solution, and coupling enzymes (PK/LDH).
- The final concentrations in a 3.00 mL reaction should be approximately:
 - 81 mM Triethanolamine
 - 0.12 mM NADH
 - 25 mM MgSO₄
 - 100 mM KCl
 - 1.3 mM ADP
 - ~7 units Pyruvate Kinase
 - ~10 units L-Lactic Dehydrogenase

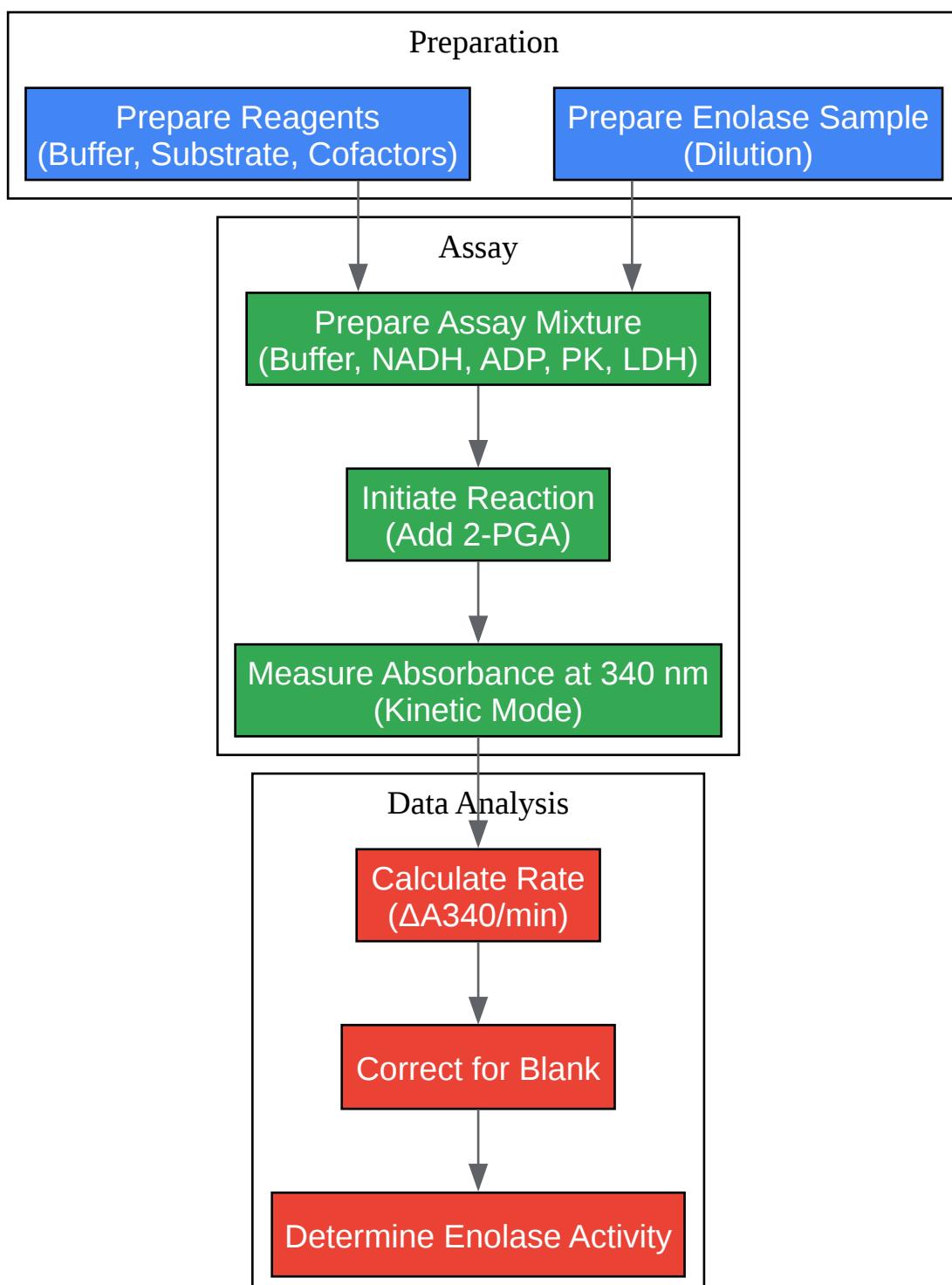
- Spectrophotometric Measurement:
 - Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.
 - To a cuvette, add the assay mixture.
 - Add the enolase sample to the cuvette.
 - To initiate the reaction, add the 2-PGA substrate solution (final concentration of approximately 1.9 mM).
 - Immediately mix the contents of the cuvette by inversion and start recording the absorbance at 340 nm for approximately 5 minutes.
 - Run a blank reaction containing all components except the enolase sample to correct for any background NADH oxidation.
- Data Analysis:
 - Calculate the rate of decrease in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.
 - Subtract the rate of the blank reaction from the rate of the sample reaction.
 - Enolase activity (in units/mL) can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).

Unit Definition: One unit of enolase converts 1.0 μmole of 2-phosphoglycerate to phospho(enol)pyruvate per minute at pH 7.4 at 25°C.

Commercial Enolase Activity Assay Kits

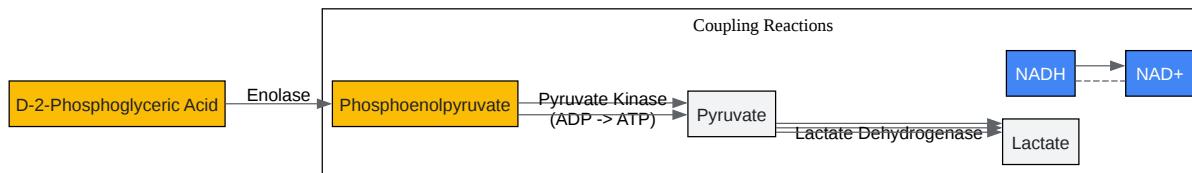
Several manufacturers offer ready-to-use kits for measuring enolase activity (e.g., Sigma-Aldrich MAK178, Abcam ab241024). These kits typically provide a simplified and high-throughput method, often based on a coupled enzyme assay that produces a colorimetric or fluorometric signal.

General Principle of Commercial Kits:


The conversion of 2-PGA to PEP by enolase is coupled to a series of reactions that ultimately generate a detectable product. For example, the PEP produced can be used to generate an intermediate that reacts with a probe to produce color (absorbance at ~570 nm) or fluorescence (Ex/Em = ~535/587 nm). The rate of signal generation is proportional to the enolase activity in the sample.

General Procedure (refer to the specific kit manual for details):

- Reagent and Sample Preparation: Reconstitute provided reagents (assay buffer, substrate mix, developer, etc.) and prepare samples (cell/tissue lysates) as instructed in the kit manual.
- Standard Curve Preparation: Prepare a standard curve using a provided standard (e.g., H₂O₂ for some kits) to quantify the amount of product generated.
- Reaction Setup: Add samples, standards, and a reaction mix to the wells of a 96-well plate. Include a positive control (often provided) and sample blanks (without the enolase substrate).
- Measurement: Incubate the plate and measure the absorbance or fluorescence at the recommended wavelength in a kinetic mode for a specified time (e.g., 20-60 minutes).
- Data Analysis: Calculate the enolase activity based on the rate of change in signal and the standard curve.


Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the spectrophotometric enolase assay.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric determination of enolase activity.

The following diagram illustrates the coupled reaction principle for the spectrophotometric assay.

[Click to download full resolution via product page](#)

Caption: Principle of the coupled enzyme assay for enolase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enolase: A Key Player in the Metabolism and a Probable Virulence Factor of Trypanosomatid Parasites—Perspectives for Its Use as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH dependence of the reaction catalyzed by yeast Mg-enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the enolase isozymes of rabbit brain: kinetic differences between mammalian and yeast enolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Enolase Kinetics Using D-2-Phosphoglyceric Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3327455#d-2-phosphoglyceric-acid-as-a-substrate-for-enolase-kinetics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com